2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride
Description
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone functionalized with a sulfonyl chloride group at position 1 and a tetrahydrofuran (THF)-3-yloxymethyl substituent at position 2. Its molecular formula is C₁₁H₁₉ClO₄S, with a molecular weight of approximately 294.8 g/mol.
For instance, sulfonyl chlorides are typically moisture-sensitive and react vigorously with nucleophiles like amines or alcohols. The THF substituent may enhance solubility in polar aprotic solvents (e.g., THF, DMF) compared to purely aliphatic sulfonyl chlorides.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2-(oxolan-3-yloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-3-9(8-16(11,12)13)6-15-10-4-5-14-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
QGOSRCWHQQZWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC1CCOC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution
One common route involves the nucleophilic substitution of a suitable precursor, such as tetrahydrofuran-3-ol or its derivatives, with methylating agents:
- Starting Material: Tetrahydrofuran-3-ol (or protected derivatives)
- Reagents: Methyl halides (e.g., methyl iodide or methyl bromide), base (e.g., potassium carbonate)
- Conditions: Reactions are typically performed in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (~25-50°C)
This method yields the methylated tetrahydrofuran-3-yl ether, which can be further functionalized.
Protection and Deprotection Strategies
To prevent side reactions, the hydroxyl group on tetrahydrofuran-3-ol may be protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride in the presence of imidazole) during methylation, then deprotected under mild conditions after methylation.
Optimization of Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 50°C | Lower temperatures favor selectivity |
| Solvent | DMF, THF | Aprotic solvents improve nucleophilicity |
| Reaction Time | 4-24 hours | Dependent on reagent reactivity |
Introduction of the Sulfonyl Chloride Group
Sulfonylation of the Pentane Chain
The key step involves converting a pentane-1-thiol or alcohol derivative into the corresponding sulfonyl chloride:
- Reagents: Chlorosulfonic acid or thionyl chloride in the presence of a base (e.g., pyridine or triethylamine)
- Conditions: Reactions are performed under inert atmosphere (nitrogen or argon) at low temperatures (-20°C to 0°C) to control exothermicity and prevent side reactions
Reaction Mechanism
The sulfonyl chloride is formed via nucleophilic attack of the pentane derivative on chlorosulfonic acid or thionyl chloride, followed by elimination of HCl or SO₂ gases. The process is highly exothermic and requires careful temperature control.
Purification and Characterization
Post-reaction, the mixture is often washed with aqueous solutions to remove residual acids and byproducts, then dried over anhydrous magnesium sulfate. The sulfonyl chloride is purified via distillation or recrystallization, and characterized by NMR, IR, and mass spectrometry.
| Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Chlorosulfonic acid | Dichloromethane | -20°C to 0°C | High | Exothermic, requires cooling |
| Thionyl chloride | Toluene | Reflux | Moderate | Gas evolution, need proper venting |
Coupling of the Tetrahydrofuran Derivative with the Sulfonyl Chloride
Nucleophilic Substitution Reaction
The final step involves coupling the THF-oxy-methyl intermediate with the sulfonyl chloride:
- Reagents: Base such as triethylamine or pyridine
- Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran
- Conditions: Reactions are performed at 0°C to room temperature to avoid side reactions
Reaction Pathway
The nucleophilic oxygen of the tetrahydrofuran-3-yl methyl derivative attacks the sulfur atom of the sulfonyl chloride, forming a sulfonate ester linkage. The base scavenges the HCl generated, driving the reaction to completion.
Purification
The reaction mixture is washed with aqueous acid or base to remove residual reagents, dried, and purified by chromatography. The compound's purity is confirmed via high-performance liquid chromatography (HPLC) and spectroscopic methods.
| Reaction Parameters | Typical Values | Notes |
|---|---|---|
| Temperature | 0°C to 25°C | To control reaction rate |
| Base | Triethylamine | Scavenges HCl |
| Solvent | Dichloromethane | Inert and easy to remove |
Final Purification and Characterization
The crude product undergoes purification through flash chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry are employed to confirm the structure and purity.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Methylation of THF-3-ol | Methyl halide, K₂CO₃ | DMF or THF | 25-50°C | 4-24 h | Protection/deprotection if necessary |
| Sulfonyl chloride formation | Chlorosulfonic acid or thionyl chloride | Dichloromethane or toluene | -20°C to 0°C | Reflux or controlled | Exothermic, vent gases safely |
| Coupling with THF derivative | Triethylamine | Dichloromethane | 0°C to room temp | 1-24 h | HCl scavenging |
Chemical Reactions Analysis
Types of Reactions
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Addition Reactions: The tetrahydrofuran ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride include sulfonamides, sulfonic acids, and sulfinic acids.
Scientific Research Applications
2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride with structurally related sulfonyl chlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity with Amines | Key Applications |
|---|---|---|---|---|---|---|
| 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride | C₁₁H₁₉ClO₄S | 294.8 | ~200 (decomp.) | Low | High | Specialty sulfonation, polymer chemistry |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 161 | Reacts violently | Very High | Common sulfonating agent, pharmaceuticals |
| Pentane-1-sulfonyl chloride | C₅H₁₁ClO₂S | 170.66 | 220 | Insoluble | Moderate | Surfactant synthesis |
| 2-(Tetrahydrofuran-2-yloxy)ethyl sulfonyl chloride | C₇H₁₁ClO₄S | 234.73 | ~180 | Slightly soluble | High | Drug intermediate, crosslinking agent |
Key Comparisons:
Reactivity :
- The THF-3-yloxymethyl group in the target compound may slightly reduce electrophilicity compared to methanesulfonyl chloride due to steric hindrance, but its reactivity remains higher than aliphatic analogs like pentane-1-sulfonyl chloride.
- Reactivity with amines is influenced by the THF moiety’s electron-donating effects, which could stabilize transition states during sulfonamide formation .
This contrasts with methanesulfonyl chloride, which reacts exothermically with water. Stability under storage conditions is likely comparable to other sulfonyl chlorides, requiring anhydrous environments to prevent hydrolysis.
Applications :
- Unlike simpler sulfonyl chlorides (e.g., methanesulfonyl chloride), the target compound’s THF group may enable regioselective reactions in sterically demanding environments, such as polymer functionalization or peptide modification.
- Compared to pentane-1-sulfonyl chloride, its branched structure and ether linkage could reduce volatility, making it preferable for controlled syntheses.
Notes on Limitations and Further Research
- Thus, the above analysis is extrapolated from general sulfonyl chloride chemistry and structural analogs.
- Experimental validation is required to confirm properties such as exact boiling points, spectral data (IR, NMR), and reaction yields.
Biological Activity
The compound 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride is , with a molecular weight of approximately 270.77 g/mol. The compound features a sulfonyl chloride group (-SO₂Cl) attached to a pentane chain, which is substituted with a tetrahydrofuran moiety. This unique structure imparts specific steric and electronic properties that influence its reactivity and biological interactions.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₉ClO₄S |
| Molecular Weight | 270.77 g/mol |
| CAS Number | 1498494-99-7 |
| Purity | 98% |
Sulfonyl chlorides, including this compound, are known for their ability to react with nucleophilic sites in proteins and enzymes. The reactivity of the sulfonyl chloride group allows for the formation of covalent bonds with biological molecules, potentially altering their activity or function. This property suggests that 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride may have applications in drug design and development.
Potential Applications
- Medicinal Chemistry : The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition or modification.
- Biological Modulation : Given its ability to form covalent bonds, it may be useful in modifying the activity of proteins involved in various diseases.
Synthesis
The synthesis of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the following steps:
- Preparation of Tetrahydrofuran Derivative : The tetrahydrofuran moiety is synthesized through standard organic reactions.
- Formation of Sulfonyl Chloride : The reaction of the prepared tetrahydrofuran derivative with chlorosulfonic acid leads to the formation of the sulfonyl chloride group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(((Tetrahydrofuran-3-yl)oxy)methyl)pentane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonation of the corresponding alcohol or thiol precursor using sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under anhydrous conditions. Key parameters include:
- Temperature : Maintain between 0–5°C to control exothermic reactions and minimize side products like sulfonic acids .
- Solvent : Use inert solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates and enhance electrophilicity of the sulfonyl chloride group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from diethyl ether to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tetrahydrofuran-3-yloxy methyl group) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for CH₂SO₂Cl) .
- HPLC-MS : Quantify purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids) using reverse-phase C18 columns with acetonitrile/water mobile phases .
- Elemental Analysis : Validate stoichiometry (C, H, S, Cl) to confirm molecular formula .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis to sulfonic acids. Use molecular sieves in storage vials .
- Thermal Stability : Decomposition observed above 40°C via TGA-DSC; avoid prolonged exposure to ambient heat .
Q. Which nucleophilic reactions are most feasible with this sulfonyl chloride?
- Methodological Answer :
- Amine Coupling : React with primary/secondary amines (1:1.2 molar ratio) in dichloromethane at 0°C to form sulfonamides. Monitor pH to avoid over-acidification .
- Alcohol Sulfonylation : Use pyridine as a base to generate sulfonate esters; optimize solvent polarity to drive reactivity (e.g., THF for less polar alcohols) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the electrophilic reactivity of this sulfonyl chloride in complex media?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated nucleophiles to identify rate-determining steps (e.g., SN2 vs. tetrahedral intermediate formation) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and predict regioselectivity in crowded molecular environments .
Q. What experimental design strategies optimize reaction scalability while minimizing impurities?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, stoichiometry, solvent) and identify critical process parameters. Response surfaces can model yield vs. impurity trade-offs .
- In-line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of sulfonyl chloride consumption and byproduct formation .
Q. How do structural modifications (e.g., tetrahydrofuran substitution) impact biological activity in drug discovery?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied ring sizes (e.g., replacing tetrahydrofuran with oxetane) and test against enzymatic targets (e.g., carbonic anhydrase). Use SPR or ITC to quantify binding affinities .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess susceptibility to oxidative degradation (CYP450 enzymes) .
Q. What strategies resolve contradictions in reported reactivity data across literature sources?
- Methodological Answer :
- Systematic Reproducibility Checks : Replicate divergent protocols under controlled conditions (e.g., humidity, catalyst purity). Use LC-MS to compare product profiles .
- Meta-analysis : Pool data from 10+ studies using Bayesian statistics to identify outliers and consensus trends in reaction outcomes .
Q. How can computational tools predict novel applications in materials science (e.g., polymer crosslinking)?
- Methodological Answer :
- Molecular Dynamics Simulations : Model interactions between sulfonyl chloride and polymer backbones (e.g., polyethyleneimine) to predict crosslink density and mechanical properties .
- QSPR Models : Correlate electronic parameters (Hammett σ) with crosslinking efficiency in photoinitiated systems .
Tables for Key Data
Table 1 : Comparative Reactivity of Sulfonyl Chlorides in Amine Coupling
| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) | Byproducts (%) | Reference |
|---|---|---|---|---|
| Target Compound | 0.45 ± 0.03 | 92 | 5 | |
| Benzene Sulfonyl Chloride | 0.32 ± 0.02 | 85 | 12 |
Table 2 : Stability Under Storage Conditions
| Condition | Degradation Rate (%/month) | Major Degradation Product |
|---|---|---|
| –20°C (Argon) | <1% | None |
| 25°C (Ambient Air) | 15% | Sulfonic Acid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
